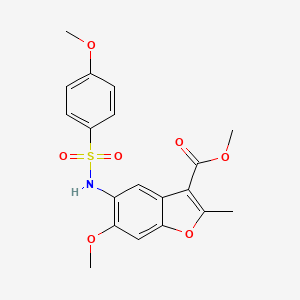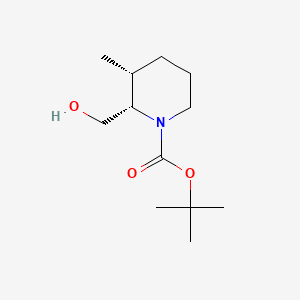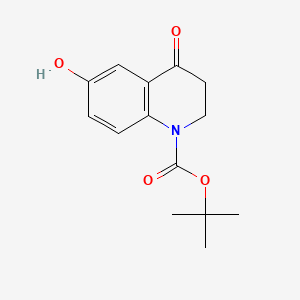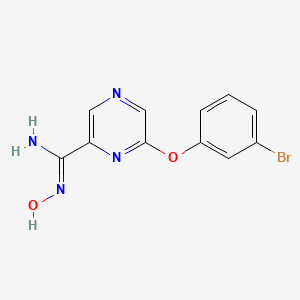
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazine ring substituted with a bromophenoxy group and a hydroxypyrazine carboximidamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of 3-bromophenol with pyrazine-2-carboximidamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the desired product . The reaction mixture is then purified through recrystallization to obtain the pure compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromophenoxy)-3-pyridinecarboxylic acid: This compound shares the bromophenoxy group but differs in the core structure, which is a pyridine ring instead of a pyrazine ring.
4-(3-Bromophenoxy)pyridine: Another similar compound with a pyridine core, used in various research applications.
Uniqueness
6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-2-1-3-8(4-7)18-10-6-14-5-9(15-10)11(13)16-17/h1-6,17H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCMDDMYVCFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![ethyl 3-oxa-7-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene-5-carboxylate](/img/structure/B6605921.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605923.png)
![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)
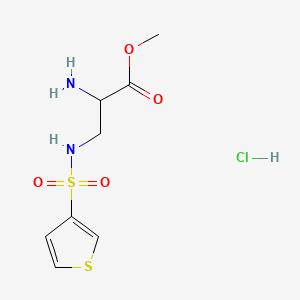
![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)
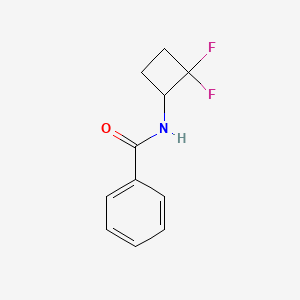
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)
![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine; trifluoroacetic acid](/img/structure/B6606003.png)
![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6606009.png)
